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Compound of Interest

Compound Name: Disodium 2-hydroxypentanedioate

Cat. No.: B025347 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutarate (2-HG), has

emerged as a critical oncometabolite in the field of cancer research.[1][2] Produced at high

levels by cancer cells harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2)

genes, 2-HG plays a pivotal role in tumorigenesis.[3] It competitively inhibits α-ketoglutarate (α-

KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming

that drives cancer progression.[4][5] These application notes provide a comprehensive guide

for utilizing Disodium 2-hydroxypentanedioate in the study of cancer metabolism, offering

detailed protocols and data interpretation guidelines for researchers in academia and industry.
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Cancer Type Sample Type Condition
2-HG
Concentration

Reference

Grade II/III

Glioma
Tissue IDH1/2 Mutant 1 - 30 mM [2]

Glioblastoma Tissue
IDH1-R132H

Mutant
5-35 µmol/g [6]

Glioblastoma Tissue IDH1 Wild-Type
>100-fold lower

than mutant
[6]

Acute Myeloid

Leukemia (AML)
Serum IDH1/2 Mutant

Median: 1863

ng/mL
[6]

Acute Myeloid

Leukemia (AML)
Serum

IDH1/2 Wild-

Type

Median: 87

ng/mL
[6]

Acute Myeloid

Leukemia (AML)
Urine IDH1/2 Mutant

Median: 34,100

ng/mL
[6]

Acute Myeloid

Leukemia (AML)
Urine

IDH1/2 Wild-

Type

Median: 5,525

ng/mL
[6]

Breast

Carcinoma
Tissue

IDH1/2 Wild-

Type
0.01 - 0.1 mM [7][8]

Chondrosarcoma Serum IDH-mutant
Median: 364.7

ng/mL

Chondrosarcoma Serum IDH-wild-type
Median: 288.3

ng/mL

Non-cancerous

Cells
Various - 10⁻⁸ M [7][8]

Table 2: Inhibitory Activity (IC₅₀) of 2-Hydroxyglutarate
(2-HG) on α-Ketoglutarate-Dependent Dioxygenases
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Enzyme
Family

Enzyme
2-HG
Enantiomer

IC₅₀ (µM) Reference

JmjC Histone

Demethylases
JMJD2A R-2HG ~25 [2][9]

KDM4A Not specified Not specified [5]

KDM4C R-2HG

More potent

inhibitor than S-

2HG

[4]

KDM4C S-2HG

Less potent

inhibitor than R-

2HG

[4]

TET DNA

Hydroxylases
TET1CD R-2HG & S-2HG ~800 [10]

TET2CD R-2HG & S-2HG 13 - 15 [10]

TET3CD R-2HG & S-2HG ~100 [10]

Prolyl

Hydroxylases
PHD2 (EGLN1) R-2HG >5000 [2][9]

PHD2 (EGLN1) L-2HG 419 ± 150 [3][11]

Experimental Protocols
Protocol 1: Quantification of 2-Hydroxyglutarate (2-HG)
by LC-MS/MS
This protocol provides a robust method for the accurate quantification of D- and L-2-HG

enantiomers in biological samples.

1. Sample Preparation:

Cells: Wash 1-5 million cells with ice-cold PBS. Add 1 mL of ice-cold 80% methanol. Vortex

vigorously and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at

4°C. Collect the supernatant.
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Tissues: Snap-freeze tissue in liquid nitrogen. Grind the frozen tissue to a fine powder. Add 1

mL of ice-cold 80% methanol per 50 mg of tissue. Homogenize and incubate at -20°C for 30

minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

Serum/Plasma: Precipitate proteins by adding 4 volumes of ice-cold methanol to 1 volume of

serum/plasma. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10

minutes at 4°C. Collect the supernatant.

2. Derivatization (for chiral separation):

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried extract in a suitable solvent and derivatize using a chiral derivatizing

agent such as diacetyl-L-tartaric anhydride (DATAN).

3. LC-MS/MS Analysis:

LC Column: Use a chiral column (e.g., Astec® CHIROBIOTIC® R) for enantiomeric

separation or a HILIC column for total 2-HG.

Mobile Phase: A typical mobile phase for HILIC separation consists of a gradient of

acetonitrile and water with an acidic modifier like formic acid.

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple

reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for 2-

HG.

Quantification: Generate a standard curve using known concentrations of D- and L-2-HG.

Normalize the results to the initial cell number, tissue weight, or sample volume.

Protocol 2: Colorimetric/Fluorometric Assay for D-2-
Hydroxyglutarate (D-2-HG)
This high-throughput method is suitable for rapid screening and relative quantification of D-2-

HG.

1. Sample Preparation:
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Prepare cell or tissue lysates as described in Protocol 1 (Sample Preparation).

For serum or plasma, proteins may need to be removed using a 10 kDa spin filter.

2. Assay Procedure (based on a typical commercial kit):

Prepare a standard curve using the provided D-2-HG standard.

Add samples and standards to a 96-well plate.

Add the reaction mix containing D-2-HG dehydrogenase and a probe (resazurin or similar).

Incubate the plate at 37°C for 30-60 minutes, protected from light.

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays)

using a microplate reader.

3. Data Analysis:

Subtract the blank reading from all measurements.

Plot the standard curve and determine the concentration of D-2-HG in the samples.

Normalize the results to protein concentration, cell number, or sample volume.

Protocol 3: Western Blot for Histone Methylation
This protocol allows for the analysis of global changes in histone methylation induced by 2-HG.

1. Histone Extraction:

Harvest cells and wash with PBS.

Lyse cells in a hypotonic buffer and isolate the nuclear fraction.

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N

H₂SO₄).

Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
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Resuspend the histone pellet in water and determine the protein concentration.

2. Western Blotting:

Separate 5-15 µg of histone extract on a 15% SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is

recommended for small histone proteins).[12]

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies specific for the histone modification of

interest (e.g., H3K4me3, H3K9me3, H3K27me3) overnight at 4°C.[12][13]

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Normalize the signal to a loading control such as total Histone H3 or Coomassie blue

staining of the gel.

Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying changes in the expression of specific genes in response to 2-HG

treatment.

1. RNA Extraction and cDNA Synthesis:

Treat cells with the desired concentration of Disodium 2-hydroxypentanedioate for the

appropriate duration.

Extract total RNA using a commercial kit, including a DNase treatment step to remove

genomic DNA contamination.

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT)

and/or random primers.

2. Quantitative PCR (qPCR):

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of

interest, and a SYBR Green or probe-based master mix.

Run the qPCR reaction on a real-time PCR instrument.

Include a no-template control and a no-reverse-transcriptase control to check for

contamination.

Use at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, 18S).

3. Data Analysis:

Calculate the cycle threshold (Ct) values for each gene.

Normalize the Ct values of the gene of interest to the geometric mean of the housekeeping

genes (ΔCt).

Calculate the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualizations
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Caption: 2-HG signaling in cancer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b025347?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Sample
(Cells, Tissue, Serum)

Sample Preparation
(Lysis, Protein Precipitation)

Metabolite Extraction
(e.g., 80% Methanol)

Derivatization
(for chiral separation)

LC-MS/MS Analysis

Data Analysis
(Standard Curve, Normalization)

Quantified 2-HG Levels

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Hydroxyglutarate (2-HG)

Prolyl Hydroxylases (PHDs)

Inhibits

HIF-1α

Hydroxylates

VHL E3 Ligase

Binding

Stabilized HIF-1α

Accumulation

Proteasomal Degradation

Ubiquitination

Degradation

HIF-1 Complex

HIF-1β

Hypoxia Response Element (HRE)

Binds to

Target Gene Transcription
(e.g., VEGF, Glycolytic Enzymes)

Activates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Hydroxyglutarate (2-HG)

KDM4A (JmjC Demethylase)

Inhibits

DEPTOR

Stabilizes

mTORC1

Inhibits

mTORC1 Substrates
(e.g., S6K1, 4E-BP1)

Phosphorylates

Increased Protein Synthesis
& Cell Growth

Promotes

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b025347?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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